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Compound of Interest

Compound Name: Tetrapentylammonium

An In-depth Technical Guide to the Structure and Size of the Tetrapentylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapentylammonium cation ([N(C5H11)4]+) is a quaternary ammonium ion
characterized by a central nitrogen atom covalently bonded to four pentyl groups. This bulky
and symmetric organic cation is of significant interest in various fields, including as a phase-
transfer catalyst, an electrolyte in electrochemical studies, and a structural component in the
synthesis of novel materials. Understanding its precise structure and size is crucial for
predicting its behavior in different chemical environments, designing specific molecular
interactions, and engineering materials with desired properties. This guide provides a
comprehensive overview of the structure of the tetrapentylammonium cation and compiles
available data and methodologies for determining its size, including its ionic radius and van der
Waals volume.

Structure of the Tetrapentylammonium Cation

The tetrapentylammonium cation possesses a tetrahedral geometry with the nitrogen atom at
the center. The four pentyl (C5H11) chains extend outwards from the central nitrogen. Due to
the free rotation around the C-C and C-N single bonds, the pentyl chains are flexible and can
adopt various conformations. In the solid state, the specific conformation is influenced by the
nature of the counter-ion and the crystal packing forces. In solution, the chains are dynamic.
The overall structure is non-polar and hydrophobic due to the hydrocarbon chains, which
surround the positive charge localized on the central nitrogen atom.
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Quantitative Data on Cation Size

Direct experimental measurement of the ionic radius of a polyatomic ion like
tetrapentylammonium is challenging due to its non-spherical shape and conformational
flexibility. However, its size can be estimated using various experimental and computational

techniques.
Parameter Value Method
Molecular Formula C20H44N+
Molecular Weight 298.58 g/mol
Calculated van der Waals Atomic and Bond Contributions
325.36 A3
Volume (Vvdw) (VABC)
) ) ) Estimation based on related
Estimated lonic Radius ~45-50A

structures

Note: The van der Waals volume was calculated using the VABC method, and the ionic radius
is an estimation based on reported values for similar, smaller tetraalkylammonium cations and
should be used as a guideline.

Experimental Protocols for Determining Cation Size
X-ray Crystallography for lonic Radius Estimation

X-ray crystallography is the primary experimental method for determining the arrangement of
atoms within a crystal. For ionic compounds containing the tetrapentylammonium cation, this
technique can provide precise measurements of the inter-ionic distances between the
tetrapentylammonium cation and its counter-ion.

Methodology:

o Crystal Growth: Single crystals of a tetrapentylammonium salt (e.g.,
tetrapentylammonium bromide) of high quality are grown. This is often the most
challenging step and may involve slow evaporation of a solvent, cooling of a saturated
solution, or vapor diffusion techniques.
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» Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray
diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays. The
diffraction pattern is recorded on a detector.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal
lattice are determined by solving the phase problem. The initial structural model is then
refined to best fit the experimental data.

 lonic Radius Estimation: From the refined crystal structure, the distance between the center
of the nitrogen atom of the tetrapentylammonium cation and the center of the counter-ion
can be accurately measured. By subtracting the known ionic radius of the counter-ion, an
effective ionic radius for the non-spherical tetrapentylammonium cation can be estimated. It
is important to note that this value can be influenced by the coordination number and the
specific crystal packing arrangement.

Methods for Determining van der Waals Volume

The van der Waals volume represents the volume occupied by the molecule, defined by the
van der Waals radii of its outermost atoms.

Methodology based on Gas Constants:

o Equation of State Measurements: The pressure, volume, and temperature (P, V, T) behavior
of a gaseous tetrapentylammonium salt is measured.

e Van der Waals 'b' Constant: The experimental data is fitted to the van der Waals equation of
state: (P + a(n/V)?3)(V - nb) = nRT. The parameter 'b' represents the volume occupied by one
mole of the ions and is related to the van der Waals volume of the individual ions.

o Calculation: The van der Waals volume (Vvdw) can be calculated from the 'b' constant.
Methodology based on Molar Refractivity:

o Refractive Index Measurement: The refractive index of a solution of a
tetrapentylammonium salt is measured at a specific wavelength.
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o Molar Refractivity Calculation: The molar refractivity (Rm) is calculated using the Lorentz-
Lorenz equation.

e Van der Waals Volume Correlation: The molar refractivity is related to the van der Waals
volume of the cation.

Computational Approaches

Computational chemistry provides powerful tools to calculate the structure and properties of
ions like tetrapentylammonium.

Methodology:

e Molecular Modeling: A 3D model of the tetrapentylammonium cation is built using
molecular modeling software.

o Geometry Optimization: The geometry of the cation is optimized using quantum mechanical
methods, such as Density Functional Theory (DFT), to find the lowest energy conformation.

e Volume Calculation: The van der Waals volume is then calculated from the optimized
geometry. Software packages often use numerical methods to compute the volume enclosed
by the van der Waals surface of the molecule.

Diagrams
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Caption: Logical relationship between structure, properties, and determination methods.
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Experimental Workflow: lonic Radius from X-ray Crystallography
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Caption: Workflow for estimating ionic radius from X-ray crystallography data.

 To cite this document: BenchChem. [Tetrapentylammonium cation structure and size].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098587#tetrapentylammonium-cation-structure-and-
size]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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